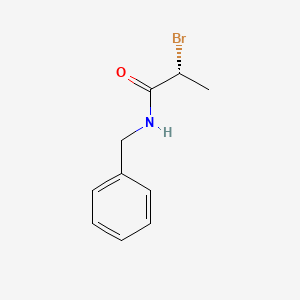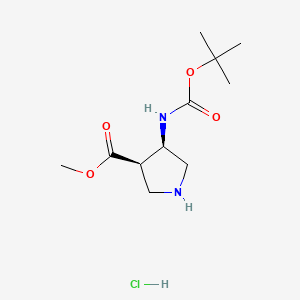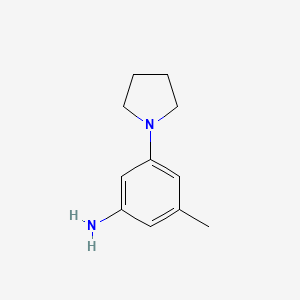
3-Methyl-5-pyrrolidin-1-ylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-pyrrolidin-1-ylaniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-pyrrolidin-1-ylaniline typically involves the reaction of 3-methyl aniline with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the coupling reaction. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of high-pressure reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions: 3-Methyl-5-pyrrolidin-1-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline moiety can be substituted with various functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced derivatives (e.g., amines)
Substitution: Halogenated or sulfonylated aniline derivatives
科学的研究の応用
3-Methyl-5-pyrrolidin-1-ylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
作用機序
The mechanism of action of 3-Methyl-5-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular metabolism.
類似化合物との比較
Pyrrolidine: A simple cyclic amine with a five-membered ring.
Aniline: An aromatic amine with a benzene ring attached to an amino group.
3-Methyl Aniline: An aniline derivative with a methyl group at the third position.
Comparison: 3-Methyl-5-pyrrolidin-1-ylaniline is unique due to the presence of both a pyrrolidine ring and an aniline moiety in its structure This combination imparts distinct chemical and biological properties, making it more versatile compared to its individual components
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
3-methyl-5-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5,12H2,1H3 |
InChIキー |
LLLYMKXAFMGIPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2CCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)


![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
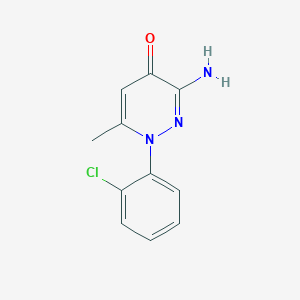
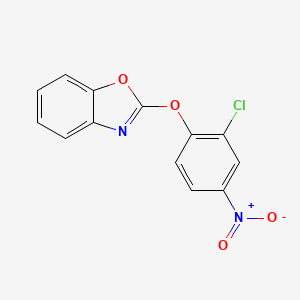
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
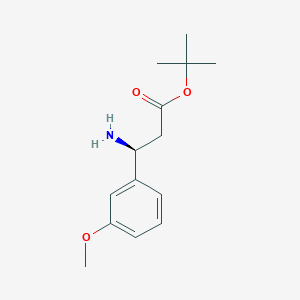
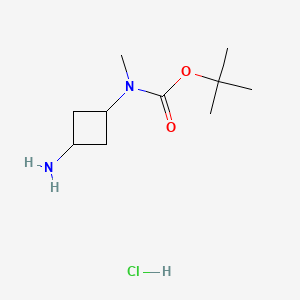
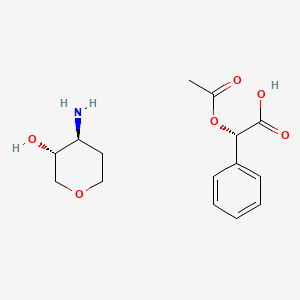
![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
